N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with an ethoxy group and a hydrazide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method starts with the condensation of 2-ethoxynaphthaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their function. Additionally, the naphthalene ring can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
- N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the naphthalene ring and the presence of the 3-methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-3-27-21-12-11-17-8-4-5-10-19(17)20(21)14-24-25-22(26)15-23-18-9-6-7-16(2)13-18/h4-14,23H,3,15H2,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
NYBVOWZVEVLZJO-ZVHZXABRSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CNC3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC3=CC=CC(=C3)C |
Origin of Product |
United States |
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